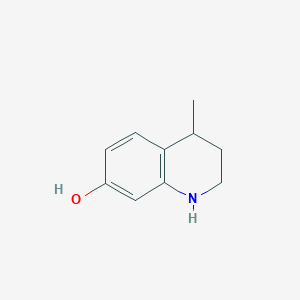
4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a hydroxyl group at the 7th position and a methyl group at the 4th position. Tetrahydroquinolines are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol can be achieved through various methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method includes the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroquinoline core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted tetrahydroquinolines .
Scientific Research Applications
4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural modifications. It is known to modulate neurotransmitter levels and inhibit the growth of pathogenic microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol
- 4-Methyl-1,2,3,4-tetrahydroquinolin-2-one
- 4-Hydroxy-2-quinolones
Comparison: 4-Methyl-1,2,3,4-tetrahydroquinolin-7-ol is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical and biological properties. Compared to 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol, the additional methyl group at the 4th position enhances its lipophilicity and biological activity. In contrast, 4-Methyl-1,2,3,4-tetrahydroquinolin-2-one lacks the hydroxyl group, which significantly alters its reactivity and applications .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-methyl-1,2,3,4-tetrahydroquinolin-7-ol |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-11-10-6-8(12)2-3-9(7)10/h2-3,6-7,11-12H,4-5H2,1H3 |
InChI Key |
MFHHEEFFUHSAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232879.png)

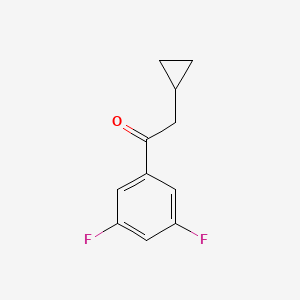
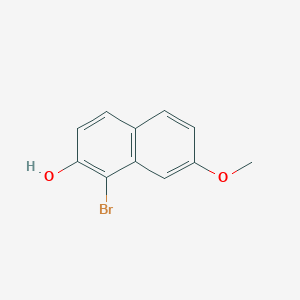
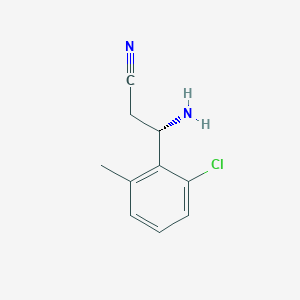
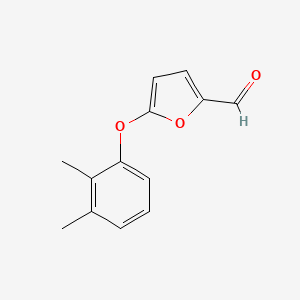
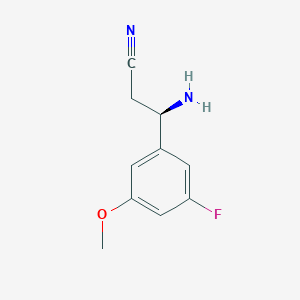
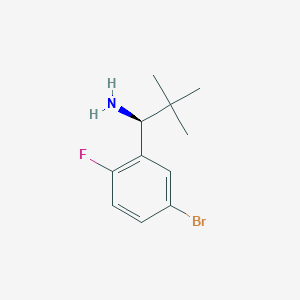




![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)
